tert-Butyl (3-amino-2,4-difluorophenyl)carbamate
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Overview
Description
tert-Butyl (3-amino-2,4-difluorophenyl)carbamate is an organic compound with the molecular formula C11H14F2N2O2 and a molecular weight of 244.24 g/mol It is a derivative of carbamate, featuring a tert-butyl group attached to a 3-amino-2,4-difluorophenyl moiety
Preparation Methods
The synthesis of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate typically involves the reaction of 3-amino-2,4-difluoroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl (3-amino-2,4-difluorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
tert-Butyl (3-amino-2,4-difluorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
tert-Butyl (3-amino-2,4-difluorophenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-amino-5-fluorophenyl)carbamate: This compound has a similar structure but with a different fluorine substitution pattern.
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate: This compound features a bromine atom in addition to the fluorine atoms, which can alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-(3-amino-2,4-difluorophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-7-5-4-6(12)9(14)8(7)13/h4-5H,14H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLESTKCQLPTXBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448902 |
Source
|
Record name | tert-Butyl (3-amino-2,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208166-48-7 |
Source
|
Record name | tert-Butyl (3-amino-2,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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